Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Lipophilicity ADME Medicinal Chemistry

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (31804-60-1) is a differentiated isonicotinate with nucleophilic 2-CH2OH and electron-withdrawing 4-COOEt groups. This substitution pattern is critical for selectivity in esterifications, oxidations, and metal couplings; close analogs (methyl ester, des-hydroxymethyl) alter lipophilicity (LogP 0.8) and reactivity. Ideal for SAR libraries, heterocycle synthesis, and MOF ligands. ≥97% purity. Bulk supplies.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 31804-60-1
Cat. No. B2877518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxymethyl)pyridine-4-carboxylate
CAS31804-60-1
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)CO
InChIInChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3
InChIKeyYIVOAWVPVKOQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS 31804-60-1): Technical Specifications and Procurement Data


Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS 31804-60-1) is a substituted pyridine derivative belonging to the isonicotinate ester class . It is characterized by a pyridine ring substituted with an ethyl ester group at the 4-position and a hydroxymethyl group at the 2-position . This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds and biologically active molecules . It is available for research purposes from various vendors with typical purities of 95-97% .

Limitations of Generic Substitution for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate


Substituting this specific pyridine derivative with a close analog is inadvisable due to the critical role of its precise substitution pattern in downstream applications. The 2-hydroxymethyl and 4-ethyl ester functionalities provide a unique combination of a nucleophilic handle and an electron-withdrawing group, which dictates its reactivity in key transformations such as esterifications, oxidations, and metal-catalyzed couplings . While analogs like methyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS 58481-17-7) exist , altering the ester group can significantly impact the compound's lipophilicity, reactivity, and the physical properties of subsequent intermediates [1]. The following evidence quantifies the impact of these structural differences on measurable chemical properties.

Quantitative Differentiation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (31804-60-1) vs. Closest Analogs


Impact of Ester Substituent on Lipophilicity: Ethyl vs. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate

The ethyl ester group in Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS 31804-60-1) significantly increases its calculated lipophilicity compared to its direct methyl ester analog, Methyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS 58481-17-7). This difference can impact absorption and distribution in biological systems and solubility in organic synthesis [1][2].

Lipophilicity ADME Medicinal Chemistry Chemical Property

Comparison of Hydrogen Bonding Capacity: Ethyl Ester vs. Carboxylic Acid Derivative

The ethyl ester of 2-(hydroxymethyl)pyridine-4-carboxylate possesses a lower hydrogen bond donor count (1) compared to its corresponding free carboxylic acid, 2-(hydroxymethyl)pyridine-4-carboxylic acid (predicted HBD = 2) [1]. This difference is crucial for controlling intermolecular interactions in both solution and solid states [2].

Hydrogen Bonding Solubility Crystal Engineering

Reactivity in Oxidation: A Potential Differentiation Point

The 2-hydroxymethyl group in this compound can be selectively oxidized to an aldehyde or carboxylic acid using reagents like potassium permanganate . This reaction pathway is distinct from that of the non-hydroxymethylated analog, Ethyl isonicotinate (CAS 1570-45-2), which lacks this reactive handle [1]. The presence of the hydroxymethyl group enables orthogonal functionalization strategies.

Organic Synthesis Oxidation Building Block

Optimal Research and Industrial Application Scenarios for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS 31804-60-1)


Synthesis of Biologically Active Pyridine Derivatives

Leverage its dual functionality as a building block for generating compound libraries for structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs targeting enzymes or receptors where the ethyl ester group provides a specific lipophilic and steric profile. The calculated LogP of 0.8 [1] makes it suitable for designing molecules with balanced polarity.

Synthesis of Complex Heterocyclic Scaffolds

Utilize the compound as a key precursor in the synthesis of novel heterocycles through multi-step sequences involving selective oxidation of the hydroxymethyl group or nucleophilic substitution reactions. Its unique combination of functional groups allows for diverse chemical transformations that are not accessible with simpler isonicotinate esters.

Preparation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Employ as a ligand in the synthesis of metal-organic frameworks or coordination polymers. The presence of both a pyridine nitrogen for metal coordination and a hydroxymethyl group for further functionalization offers opportunities to tailor the pore environment [2], a strategy not available to the non-hydroxymethylated analog Ethyl isonicotinate.

Use as a Reference Standard in Analytical Chemistry

Procure high-purity material (≥97% ) for use as an analytical reference standard in methods development, such as HPLC or LC-MS, for the quantification of this compound or its derivatives in complex mixtures. Its well-defined physical properties and availability from multiple vendors make it a suitable candidate for such applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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